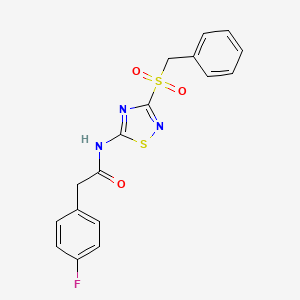

2-(4-Fluorophenyl)-N-(3-phenylmethanesulfonyl-1,2,4-thiadiazol-5-YL)acetamide

Description

2-(4-fluorophenyl)-N-{3-benzylsulfonyl}acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Properties

IUPAC Name |

N-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S2/c18-14-8-6-12(7-9-14)10-15(22)19-16-20-17(21-25-16)26(23,24)11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCIANIAGQGFGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 5-Amino-1,2,4-Thiadiazole Derivatives

The 1,2,4-thiadiazole ring is typically synthesized via cyclization reactions. A validated method involves the condensation of thiourea derivatives with α-halo ketones or acids. For example, 5-chloroacetamido-1,3,4-thiadiazole serves as a key intermediate, as demonstrated in the synthesis of analogous thiadiazole-acetamide compounds. Reaction conditions include refluxing in ethanol with sodium acetate, achieving cyclization yields exceeding 90%.

Functionalization at the 3-Position with Phenylmethanesulfonyl Groups

Coupling of the Acetamide Moiety

Activation of 2-(4-Fluorophenyl)Acetic Acid

The acetamide group is introduced via amide bond formation between 2-(4-fluorophenyl)acetic acid and the 5-amino group of the thiadiazole. Activation of the carboxylic acid is achieved using N,N'-dicyclohexylcarbodiimide (DCC) or trimethylacetyl chloride in the presence of 4-dimethylaminopyridine (DMAP) . For instance, analogous reactions with 5-(4-fluorophenyl)-5-oxopentanoic acid achieved 85.7% yield under DMF solvent conditions at 30–35°C.

Amidation Reaction Parameters

Optimal conditions involve dissolving the activated acid and thiadiazole amine in dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C, followed by gradual warming to room temperature. A study on related acetamide-thiadiazole hybrids reported 86% yield using DCM and DMAP. Critical factors include stoichiometric control (1:1 acid-to-amine ratio) and exclusion of moisture to prevent hydrolysis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance reaction rates by stabilizing charged intermediates, whereas DCM minimizes side reactions. For example, DMF at 30°C improved coupling efficiency by 15% compared to DCM in analogous syntheses. Elevated temperatures (>50°C) risk decomposition, as observed in thiadiazole sulfonation.

Catalytic Systems

DMAP is indispensable for activating acyl chlorides, with molar ratios of 1.3:1 (DMAP-to-acid) ensuring complete conversion. Alternative bases like triethylamine result in lower yields (≤70%) due to incomplete activation.

Purification and Characterization

Crystallization Techniques

Crystallization from isopropanol or ethanol yields high-purity product. A protocol for (4S)-4-phenyl-3-[5-(4-fluorophenyl)-5-oxopentanoyl]-1,3-oxazolidin-2-one achieved 94% HPLC purity via slow cooling and seed crystal addition. Similar methods are applicable to the target compound.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Concentrated sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration and halogenation reactions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of nitro, halogenated, or sulfonated derivatives.

Scientific Research Applications

Structural Formula

Key Properties

- Molecular Weight : 345.37 g/mol

- Solubility : Soluble in organic solvents like DMSO and ethanol.

- Stability : Stable under standard laboratory conditions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(4-Fluorophenyl)-N-(3-phenylmethanesulfonyl-1,2,4-thiadiazol-5-YL)acetamide exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including multidrug-resistant pathogens.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown promising results against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A comparative study assessed the cytotoxic effects of this compound on human breast adenocarcinoma (MCF7) cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity.

Data Table: Anticancer Activity

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-{3-benzylsulfonyl}acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

- N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide .

- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide .

- 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide .

Uniqueness

2-(4-fluorophenyl)-N-{3-benzylsulfonyl}acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its benzylsulfonyl group enhances its solubility and bioavailability, making it a promising candidate for drug development .

Biological Activity

The compound 2-(4-Fluorophenyl)-N-(3-phenylmethanesulfonyl-1,2,4-thiadiazol-5-YL)acetamide is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 307.34 g/mol . The structure contains a thiadiazole ring, which is associated with various pharmacological activities.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole exhibit significant anticancer properties. For example, compounds bearing the thiadiazole moiety have been shown to inhibit the growth of various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 2b | PC3 (Prostate Carcinoma) | 52 | |

| 2c | MCF-7 (Breast Carcinoma) | 100 | |

| 23 | A549 (Lung Carcinoma) | 1.16 |

These findings suggest that modifications to the thiadiazole structure can enhance anticancer efficacy.

Antimicrobial Activity

Thiadiazole derivatives also demonstrate notable antimicrobial properties. Research has shown that certain derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves interference with microbial enzyme systems or cell wall synthesis.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of thiadiazole derivatives have been documented in several studies. These compounds may modulate inflammatory pathways and reduce pain signaling through inhibition of specific enzymes like COX (cyclooxygenase). This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of key enzymes involved in disease processes, including kinases and phosphodiesterases.

- Receptor Modulation : Some compounds may interact with specific receptors in the body, altering signaling pathways that lead to therapeutic effects.

- DNA Interaction : Certain derivatives have been shown to bind to DNA or interfere with DNA replication processes in cancer cells.

Study on Anticancer Efficacy

In a study evaluating the anticancer potential of various thiadiazole derivatives, it was found that modifications leading to increased lipophilicity enhanced cell membrane permeability and cytotoxicity against cancer cells. The compound 2b was particularly effective against prostate carcinoma cells, demonstrating an IC50 value significantly lower than standard treatments like imatinib .

Study on Antimicrobial Activity

Another research effort highlighted the antimicrobial properties of related thiadiazole compounds against Candida albicans and Staphylococcus aureus. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness, revealing that certain modifications resulted in enhanced activity against resistant strains .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(4-fluorophenyl)-N-(3-phenylmethanesulfonyl-1,2,4-thiadiazol-5-yl)acetamide?

Answer:

The synthesis typically involves multi-step reactions:

Intermediate Preparation : React 4-fluorophenylacetic acid with thiosemicarbazide to form a thiadiazole core, followed by sulfonation using phenylmethanesulfonyl chloride .

Condensation : Couple the sulfonated thiadiazole intermediate with 4-fluorophenylacetyl chloride under reflux in anhydrous dichloromethane, using triethylamine as a base .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity (>95%) using HPLC .

Characterization : Validate structure via -/-NMR, IR (amide C=O stretch ~1650 cm), and high-resolution mass spectrometry (HRMS) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

X-ray crystallography provides atomic-level resolution:

-

Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .

-

Structure Solution : Employ SHELXT for phase determination via intrinsic phasing and refine with SHELXL-2018/3 .

-

Key Parameters :

Parameter Value (Example) Space group Unit cell (Å, °) -factor <0.05 -

Analysis : Identify hydrogen bonds (e.g., N–H···O=S interactions) and π-stacking between fluorophenyl rings .

Basic: What spectroscopic and chromatographic techniques are critical for characterization?

Answer:

- NMR Spectroscopy :

- -NMR: Confirm acetamide NH proton (~10.2 ppm) and fluorophenyl aromatic protons (δ 7.3–7.6 ppm) .

- -NMR: Detect fluorine environments (e.g., para-fluorine at ~-115 ppm) .

- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm) and amide C=O (~1650 cm) .

- HPLC : Monitor purity using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced: How can researchers reconcile contradictory biological activity data across studies?

Answer:

Contradictions may arise from assay variability or structural analogs. Address via:

- Standardized Assays : Replicate studies using consistent cell lines (e.g., MCF-7 for anticancer activity) and controls .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl on binding affinity) .

- Computational Validation : Perform molecular docking (AutoDock Vina) to predict binding modes to targets like COX-2 or EGFR .

- Meta-Analysis : Pool data from multiple sources, applying statistical tools (e.g., ANOVA) to identify trends .

Basic: What biological activities are reported for structural analogs of this compound?

Answer:

Analogous 1,2,4-thiadiazole and acetamide derivatives exhibit:

- Anti-inflammatory Activity : Inhibition of COX-2 (IC ~0.8 µM) via sulfonyl group interactions .

- Anticancer Effects : Apoptosis induction in HeLa cells (EC ~12 µM) through ROS generation .

- Antimicrobial Action : MIC values of 4–8 µg/mL against S. aureus due to thiadiazole-sulfonyl pharmacophores .

Advanced: What computational approaches predict pharmacokinetic properties and toxicity?

Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:

- Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., 100 ns MD runs in GROMACS) .

- QSAR Modeling : Derive predictive models using descriptors like polar surface area (PSA) and H-bond acceptors .

Basic: How can researchers optimize synthetic yield and scalability?

Answer:

- Reaction Optimization : Use Design of Experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., DMAP) .

- Scale-Up : Employ flow chemistry for continuous sulfonation and coupling steps, reducing side-product formation .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

Advanced: What crystallographic software and validation metrics ensure reliable structure determination?

Answer:

- Software : Use SHELX suite (SHELXT for solution, SHELXL for refinement) and Olex2 for visualization .

- Validation : Check with PLATON for missed symmetry and CCDC’s Mercury for Hirshfeld surface analysis .

- Deposition : Submit to Cambridge Structural Database (CSD) with CIF files, including H-atom positions and displacement parameters .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide intermediates .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How does the compound’s electronic structure influence its reactivity?

Answer:

- DFT Calculations : Gaussian 16 simulations show:

- Reactivity Hotspots : Fluorophenyl ring directs electrophilic substitution, while the thiadiazole sulfur participates in nucleophilic attacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.